![molecular formula C10H10N4O2 B1454196 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid CAS No. 1219547-74-6](/img/structure/B1454196.png)
3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid
Overview
Description
3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid is a compound with the CAS Number: 1219547-74-6 . It has a molecular weight of 218.21 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3,4-dimethyl-2-(1H-tetraazol-1-yl)benzoic acid . The InChI code is 1S/C10H10N4O2/c1-6-3-4-8(10(15)16)9(7(6)2)14-5-11-12-13-14/h3-5H,1-2H3,(H,15,16) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid is a powder at room temperature . The compound is stable under normal shipping temperatures .Scientific Research Applications
1. Application in Metal-Organic Frameworks (MOFs)
Research indicates that derivatives of 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid are significant in the synthesis of metal-organic frameworks (MOFs). For instance, studies have utilized similar compounds like 4-(1H-imidazol-1-yl)benzoic acid and 4-(1H-2-methylimidazol-1-yl)benzoic acid in the creation of MOFs with varying interpenetrating topologies, which are significant in crystallography and material science (Cui et al., 2011).
2. Impact on Crystallography
The compound and its analogs play a vital role in crystallography. A study demonstrated the crystal structure of 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, highlighting the importance of hydrogen-bonding and π–π stacking interactions, which are critical for understanding molecular interactions and designing new materials (Li et al., 2008).
3. Development of Coordination Polymers
Derivatives of this compound are used in the development of coordination polymers. A study involving Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers showed that ligand modifications, such as those found in 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid, could significantly affect the structures and properties of metal complexes. This research is pivotal in inorganic chemistry and materials science (Song et al., 2009).
4. Synthesis of Energetic Compounds
In the field of organic chemistry, particularly in the synthesis of energetic compounds, derivatives similar to 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid have been synthesized and characterized. Their potential applications in this area highlight the versatility of such compounds (Heppekausen et al., 2009).
5. Role in Pharmacological Studies
While not directly involving 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid, studies on related compounds have implications in pharmacology. For example, research on N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide demonstrated its structure and potential as a cyclooxygenase-2 inhibitor, indicating the broader relevance of similar compounds in drug design and medical research (Al-Hourani et al., 2016).
Mechanism of Action
Mode of Action
It’s known that the compound can participate in in situ hydrolysis reactions, which can significantly affect the assembly processes of coordination polymers . These reactions regulate the structure by changing the concentration of the compound during the assembly process, which in turn regulates the coordination competition between the compound and inorganic anions .
Biochemical Pathways
It’s known that benzoic acid substrates often undergo covalent bond formation with transferase enzymes to form activated species, which then undergo conjugation transformations by a variety of pathways .
Result of Action
Compounds with a 1,2,4-triazole moiety have been shown to exhibit cytotoxic activities against certain tumor cell lines .
Action Environment
The action of 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid can be influenced by environmental factors. For instance, the in situ hydrolysis reactions that the compound participates in can be affected by changes in the concentration of the compound during the assembly process .
properties
IUPAC Name |
3,4-dimethyl-2-(tetrazol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-3-4-8(10(15)16)9(7(6)2)14-5-11-12-13-14/h3-5H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXPVUJADHLQML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)N2C=NN=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-2-(1H-tetrazol-1-yl)benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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